(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine
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Overview
Description
(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine is a compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine typically involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxo-tetrahydro-thiophen-3-YL)-acetic acid naphthalen-2-yl ester
- (1,1-Dioxo-tetrahydro-thiophen-3-YL)-acetic acid 4-bromo-phenyl ester
- (1,1-Dioxo-tetrahydro-thiophen-3-YL)-acetic acid m-tolyl ester
Uniqueness
What sets (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine apart from similar compounds is its unique combination of a tetrahydrothiophene ring and a methoxybenzylidene amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C12H15NO3S/c1-16-12-4-2-10(3-5-12)8-13-11-6-7-17(14,15)9-11/h2-5,8,11H,6-7,9H2,1H3 |
InChI Key |
PFBNFRWMQUSYFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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